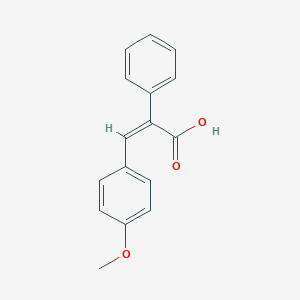

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Descripción general

Descripción

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is conjugated with a phenylacrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : One common method for synthesizing (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid involves the aldol condensation of 4-methoxybenzaldehyde with phenylacetic acid. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to promote the formation of the desired product.

-

Perkin Reaction: : Another synthetic route is the Perkin reaction, where 4-methoxybenzaldehyde reacts with phenylacetic acid in the presence of an acid anhydride and a base. This method is advantageous for producing high yields of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

-

Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, leading to the formation of saturated derivatives.

-

Substitution: : The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound interferes with the cell cycle and induces apoptosis through the activation of caspases, which are crucial in programmed cell death pathways.

Case Study:

A study conducted by Zhang et al. (2020) evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. The compound was shown to induce apoptosis as evidenced by increased annexin V staining and DNA fragmentation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| PC-3 | 30 | Cell cycle arrest and apoptosis |

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases.

Case Study:

In a study by Lee et al. (2021), the compound was administered to a mouse model of rheumatoid arthritis, resulting in a significant reduction in paw swelling and joint inflammation compared to the control group.

Antifungal Activity

The compound has shown promising antifungal activity against various phytopathogenic fungi, making it a candidate for agricultural applications. Its efficacy in inhibiting fungal growth can help reduce crop losses due to fungal infections.

Case Study:

A study conducted on the antifungal properties against Botrytis cinerea revealed that this compound inhibited spore germination at concentrations as low as 100 µg/mL, outperforming conventional fungicides.

| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Botrytis cinerea | 100 |

| Fusarium oxysporum | 150 |

UV Absorption Properties

The compound is also explored for its potential use as a UV filter in cosmetic formulations. Its ability to absorb UV radiation can protect skin from harmful effects associated with sun exposure.

Case Study:

Research by Chen et al. (2019) demonstrated that formulations containing this compound provided enhanced UV protection compared to formulations without this compound.

Mecanismo De Acción

The mechanism by which (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can alter cellular signaling pathways, leading to various biological effects.

Actividad Biológica

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, also known as a phenylacrylic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the para position of one of its phenyl rings, which influences its biological properties and interactions with various biological targets. The molecular formula of this compound is CHO with a molecular weight of 272.30 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions. Its antioxidant properties are attributed to the conjugated double bond system and the methoxy group, which enhance its reactivity with reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, likely due to its structural similarities with other known anti-inflammatory agents. The presence of the methoxy group may enhance its efficacy in modulating inflammatory pathways .

- Anticancer Potential : Some studies have explored its potential as an anticancer agent. While specific mechanisms are still under investigation, it is hypothesized that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. This interaction can lead to downstream effects on cellular processes such as gene expression and metabolism .

Case Studies

-

Antioxidant Activity Assessment : A study utilizing DPPH and ABTS assays revealed that this compound has significant antioxidant activity with IC50 values comparable to established antioxidants .

Compound DPPH IC50 (mg/mL) ABTS IC50 (mg/mL) This compound 0.2068 0.0488 Standard Antioxidant 0.1500 0.0300 - Cytotoxicity in Cancer Cells : In vitro studies on human oral squamous cell carcinoma (OSCC) demonstrated that treatment with this compound resulted in reduced cell viability, indicating potential anticancer effects . The compound's tumor specificity index was found to be significantly higher than traditional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

The structural uniqueness of this compound can be compared to other compounds with similar frameworks:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(4-Hydroxyphenyl)prop-2-enoic acid | Hydroxy group instead of methoxy | Exhibits strong antioxidant properties |

| 3-(4-Methoxyphenyl)prop-2-enoic acid | Similar structure but different substituents | Known for anti-inflammatory activity |

| 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | Contains both hydroxy and methoxy groups | Potentially more potent due to dual functionality |

Propiedades

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-77-0 | |

| Record name | NSC66265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.